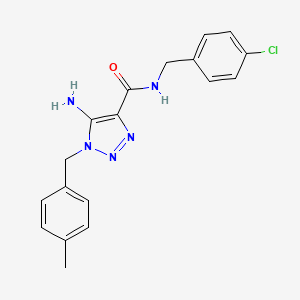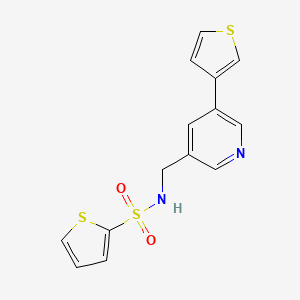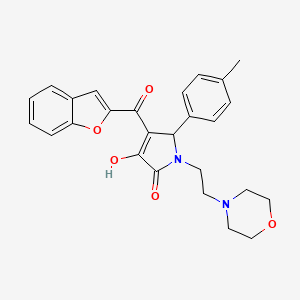![molecular formula C18H12F2N6OS B2636798 N-(3,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 894058-93-6](/img/structure/B2636798.png)
N-(3,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The cyclisation of bis-triazolyl alkanes with various amino acids can produce bis-[1, 2, 4-triazolo[3, 4-b]-1,3,4-thiadiazol-4-yl] alkanes .Molecular Structure Analysis
The molecular structure of triazoles includes a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows triazoles to readily bind with a variety of enzymes and receptors in the biological system .Chemical Reactions Analysis
Triazoles can react with various compounds under certain conditions. For instance, it has been reported that a triazole compound reacts with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary depending on their specific structure and substituents . For instance, one synthesized compound was reported to yield a light brick red powder with a melting point greater than 230°C .Applications De Recherche Scientifique
Synthesis and Biological Assessment
Research into heterocyclic compounds, specifically those incorporating the [1,2,4]triazolo[4,3-a]pyridine moiety, has highlighted the diverse biological properties these structures can offer. For instance, a study focused on the development of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides revealed a method for synthesizing various analogs. These compounds were found to exhibit a range of pharmacological activities, demonstrating the potential utility of such heterocyclic frameworks in drug development (Karpina et al., 2019).
Modification for Enhanced Activity
In a study aimed at improving anticancer efficacy, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide was modified to include alkylurea moieties. This modification resulted in compounds with potent antiproliferative activities against various cancer cell lines, alongside reduced toxicity, suggesting a promising direction for the development of anticancer agents with improved safety profiles (Wang et al., 2015).
Herbicidal Applications
The exploration of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds revealed their utility in agricultural applications. These compounds demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates, indicating their potential as effective herbicides for crop protection (Moran, 2003).
Insecticidal Agents
The synthesis of novel sulfonamide thiazole derivatives incorporating the [1,2,4]triazolo[4,3-a]pyridine moiety has been explored for use as potential insecticidal agents. These compounds were tested against the cotton leafworm, Spodoptera littoralis, revealing significant toxic effects and suggesting their application in pest management strategies (Soliman et al., 2020).
Mécanisme D'action
The mechanism of action of triazoles is largely dependent on their ability to bind with various enzymes and receptors in the biological system . This binding capability allows them to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6OS/c19-13-4-3-12(8-14(13)20)22-17(27)10-28-18-24-23-16-6-5-15(25-26(16)18)11-2-1-7-21-9-11/h1-9H,10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITNMLLHJNCMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-chloro-6-fluorophenyl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]acetamide](/img/structure/B2636715.png)
![Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2636716.png)
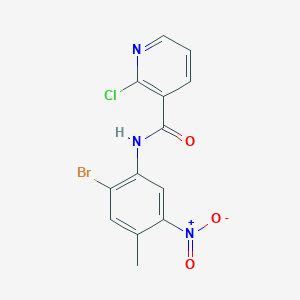
![6-(4-Methoxybenzyl)-3-[methyl(phenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2636721.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2636723.png)

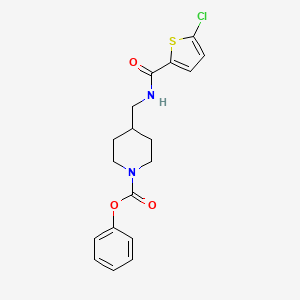
![N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)
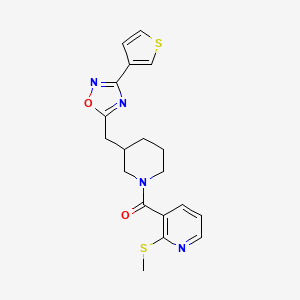
methanone](/img/structure/B2636733.png)
